Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-
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Overview
Description
N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromophenyl group and an indole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide typically involves the reaction of 3-bromobenzaldehyde with indole in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain cellular processes, such as tubulin polymerization, which is crucial for cell division . The compound’s effects on molecular targets like Bcl-2 and Mcl-1 proteins have been studied, revealing its potential to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and biological activities. This compound’s ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable subject of research .
Biological Activity
Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- (CAS Number: 649740-13-6) is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding.
Property | Details |
---|---|
Molecular Formula | C17H15BrN2O |
Molecular Weight | 343.2 g/mol |
IUPAC Name | N-[(3-bromophenyl)-indol-1-ylmethyl]acetamide |
InChI Key | LVMVGLLFAYRSKM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC(C1=CC(=CC=C1)Br)N2C=CC3=CC=CC=C32 |
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- has been investigated for its potential to inhibit cancer cell proliferation:
- Mechanism of Action : The compound interacts with various molecular targets, potentially inhibiting tubulin polymerization, which is critical for cell division.
- Case Study : In a study evaluating similar indole derivatives, compounds demonstrated IC50 values ranging from 0.06 μM to 8.55 μM against various cancer cell lines, suggesting that modifications in the structure can enhance biological activity .
Antibacterial and Antifungal Activity
Indole derivatives are also noted for their antibacterial and antifungal effects:
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives has been documented extensively:
- Mechanism : The compound may modulate inflammatory pathways through its interaction with specific receptors involved in inflammatory responses.
- Related Studies : Indole-based compounds have been shown to inhibit pro-inflammatory cytokines in various models, which could be extrapolated to suggest similar effects for Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy:
- Bromophenyl Group : The presence of the bromophenyl moiety is significant as it enhances lipophilicity and may improve binding affinity to biological targets.
- Indole Core : The indole structure is essential for the biological activity observed in many related compounds; modifications can lead to alterations in potency and selectivity .
Properties
CAS No. |
649740-13-6 |
---|---|
Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-indol-1-ylmethyl]acetamide |
InChI |
InChI=1S/C17H15BrN2O/c1-12(21)19-17(14-6-4-7-15(18)11-14)20-10-9-13-5-2-3-8-16(13)20/h2-11,17H,1H3,(H,19,21) |
InChI Key |
LVMVGLLFAYRSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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